Boneratamide B

Description

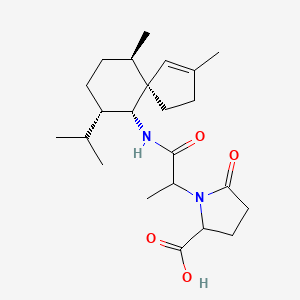

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H36N2O4 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

1-[1-[[(5S,6R,9S,10R)-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-yl]amino]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H36N2O4/c1-13(2)17-7-6-15(4)23(11-10-14(3)12-23)20(17)24-21(27)16(5)25-18(22(28)29)8-9-19(25)26/h12-13,15-18,20H,6-11H2,1-5H3,(H,24,27)(H,28,29)/t15-,16?,17+,18?,20-,23-/m1/s1 |

InChI Key |

SBRUKOXXLMJNFD-OAZFBVAESA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H]([C@@]12CCC(=C2)C)NC(=O)C(C)N3C(CCC3=O)C(=O)O)C(C)C |

Canonical SMILES |

CC1CCC(C(C12CCC(=C2)C)NC(=O)C(C)N3C(CCC3=O)C(=O)O)C(C)C |

Synonyms |

boneratamide B |

Origin of Product |

United States |

Isolation and Structural Elucidation

Historical Discovery and Biological Source Identification from Marine Sponges

Boneratamide B was first identified as a new natural product alongside its congeners, Boneratamide A and C. rsc.orgresearchgate.net These novel sesquiterpenoids were isolated from the marine sponge Axinyssa aplysinoides. rsc.orgresearchgate.net The sponge specimens from which these compounds were first extracted were collected in Indonesia, highlighting the rich biodiversity of this region as a source of unique marine natural products. rsc.orgresearchgate.net The discovery of the boneratamides contributed to the growing class of terpene-amino acid conjugates found in marine organisms. researchmap.jp

Methodologies for Natural Product Isolation and Purification

The isolation of this compound from its natural source is a multi-step process that begins with the extraction of the sponge biomass. The initial step typically involves soaking the sponge material in a solvent such as methanol (B129727) (MeOH) to create a crude extract. researchgate.net This extract is then subjected to a partitioning process, for example, between hexane (B92381) and water, to separate compounds based on their polarity. researchgate.net

Further purification requires advanced chromatographic techniques. A common strategy involves using column chromatography with different stationary phases. For instance, an octadecylsilane (B103800) (ODS) reversed-phase column might be used with a methanol-water gradient, followed by further fractionation on a silica (B1680970) gel column using a gradient of ethyl acetate (B1210297) in hexane. researchgate.netthieme-connect.com These chromatographic separations are essential to isolate the individual boneratamides from the complex mixture of metabolites present in the sponge extract. nih.gov Due to their chemical properties, the boneratamides are often converted to their methyl esters during the isolation process to improve stability and facilitate purification and characterization. rsc.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Techniques for Structure Determination

The definitive chemical structure of this compound and its relatives was determined through a combination of sophisticated analytical methods. The initial elucidation of the planar structure and later the complex stereochemistry relied heavily on spectroscopic data, which was ultimately confirmed by crystallographic analysis of a related compound in the series. rsc.orgresearchgate.net

Application of X-ray Crystallography for Relative Stereochemistry Elucidation

Single-crystal X-ray diffraction is a powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a molecule. In the case of the boneratamides, a single-crystal X-ray analysis was successfully performed on the methyl ester of Boneratamide A. rsc.orgresearchgate.net This analysis was crucial as it established the complete relative stereochemistry of the sesquiterpenoid core and the attached amino acid moiety for Boneratamide A. researchmap.jp The detailed structural information obtained for Boneratamide A then served as a critical reference point. The relative stereochemistries of this compound and C methyl esters were subsequently determined through X-ray analysis and comparative studies, allowing for a confident assignment of their stereogenic centers in relation to Boneratamide A. rsc.orgresearchgate.net

Comprehensive NMR Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was indispensable for the structural elucidation of the boneratamides. researchmap.jp A full suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (like COSY, HSQC, and HMBC), would have been used to piece together the molecular framework.

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Two-dimensional NMR experiments are then used to establish correlations and build the final structure:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

Extensive NMR spectroscopic analysis of the respective methyl esters was used to determine the structures of Boneratamides B and C. researchmap.jp

Comparative Structural Analysis within the Boneratamide Family (A, B, C)

The boneratamides (A, B, and C) are a closely related family of sesquiterpenoid-amino acid conjugates. researchmap.jp They share a common structural blueprint: a sesquiterpene unit derived from an axisonitrile-type skeleton linked via an amide bond to a pyroglutamic acid moiety. rsc.org Boneratamide A features a 2-aminoisobutyramide unit as part of its linker structure. researchmap.jp

| Compound | Core Skeleton | Terpene Unit | Amino Acid Moiety | Key Linkage |

|---|---|---|---|---|

| Boneratamide A | Sesquiterpenoid-amino acid conjugate | Axisonitrile-derived | Pyroglutamic acid | Amide bond via a 2-aminoisobutyramide linker |

| This compound | Sesquiterpenoid-amino acid conjugate | Axisonitrile-derived | Pyroglutamic acid | Amide bond |

| Boneratamide C | Sesquiterpenoid-amino acid conjugate | Axisonitrile-derived | Pyroglutamic acid | Amide bond |

Elucidation of Stereochemical Relationships, including C-18 Epimerism

The primary structural variation among the boneratamides lies in their stereochemistry. Boneratamides B and C are stereoisomers. researchmap.jp Detailed spectroscopic and crystallographic analyses revealed that their structural differences arise from the relative configuration at specific stereogenic centers. researchmap.jp Specifically, the stereoisomerism between this compound and C is located at one or both of the C-18 and C-23 chiral centers within the molecule. researchmap.jp This subtle difference in the three-dimensional arrangement of atoms gives rise to distinct, isolable compounds, underscoring the stereochemical complexity and diversity generated by marine sponge biosynthetic pathways.

Biosynthetic Pathways and Hypotheses

Proposed Biogenetic Origin in Marine Organisms

Bonerotamide B is a member of the bonerotamide family of natural products, which are classified as terpene-amino acid conjugates. These compounds have been isolated from marine organisms, and their structures suggest a convergent biosynthetic pathway where distinct precursor pools are combined. The core structure of the bonerotamides consists of a terpene unit connected to an amino acid-derived moiety through an amide bond. researchgate.net

The proposed biogenetic precursors for bonerotamides are thought to be a suitable terpene-derived component and an amino acid. This hypothesis is founded on the structural analysis of the natural products themselves, where these two fundamental building blocks can be clearly identified. The challenge in understanding the biosynthesis lies in elucidating the specific enzymatic machinery that facilitates the coupling of these precursors in a biological system.

| Component | Proposed Precursor Type | Role in Final Structure |

| Terpene Unit | Diterpenoid or similar isoprenoid | Forms the carbon skeleton backbone |

| Amino Acid Unit | α-amino acid (e.g., glutamic acid derived) | Provides the pyroglutamic acid moiety |

Mechanistic Hypotheses Involving Multicomponent Reactions (MCRs)

The efficient and convergent nature of multicomponent reactions (MCRs) in synthetic organic chemistry has led to the hypothesis that nature may employ similar strategies for the construction of complex molecules. dntb.gov.uaacs.org MCRs are chemical transformations in which three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgresearchgate.net This stands in contrast to traditional linear syntheses that involve sequential bond-forming events with isolation of intermediates at each step.

A central hypothesis for the biosynthesis of bonerotamides and related marine natural products is the involvement of an Ugi four-component reaction (U-4CR). researchgate.netrsc.org The classic Ugi reaction is a powerful MCR that combines a carbonyl compound (an aldehyde or ketone), a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide in a single step. acs.orgresearchgate.net

In the context of Bonerotamide B's biosynthesis, it is proposed that four distinct precursors, available within the marine organism, could be assembled via an Ugi-type mechanism. researchgate.net This hypothesis provides an elegant and efficient route to the complex core structure of the molecule.

Proposed Components for the Hypothetical Ugi Biosynthesis of Bonerotamides:

| Ugi Reactant | Hypothetical Biological Precursor |

|---|---|

| Carbonyl Compound | A terpene-derived aldehyde |

| Amine | An amine-containing molecule |

| Carboxylic Acid | An α-amino acid (e.g., glutamic acid) |

The reaction is believed to proceed through the initial formation of a Schiff base from the aldehyde and amine, which is then protonated by the carboxylic acid. mdpi.com Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular rearrangement, yields the final dipeptide-like structure. mdpi.com This proposed pathway efficiently explains the formation of the two amide bonds characteristic of the Ugi product scaffold.

For a multicomponent reaction like the Ugi reaction to occur within a biological system, it would almost certainly require enzymatic catalysis to ensure efficiency and specificity under physiological conditions. wikipedia.org An enzyme is a biological catalyst, typically a protein, that accelerates a chemical reaction by lowering its activation energy. wikipedia.org This has led to the theoretical postulation of an "Ugiase"—a hypothetical enzyme or enzymatic complex that would catalyze the Ugi reaction in vivo. researchgate.netmdpi.com

The "Ugiase" concept proposes that an active site within the enzyme would bind the four components (aldehyde, amine, carboxylic acid, and isocyanide), orienting them precisely to facilitate the sequence of reactions. researchgate.net While no specific "Ugiase" has been isolated and characterized to date, the hypothesis is supported by the existence of enzymes that catalyze other complex reactions and the successful demonstration of enzyme-catalyzed Ugi reactions in laboratory settings. acs.orgnih.govnih.gov For instance, researchers have successfully used lipases, such as Novozym 435, to catalyze a three-component Ugi reaction to form dipeptides, demonstrating that enzymes can indeed mediate this type of transformation. acs.orgnih.govnih.gov These model studies lend credence to the possibility that a dedicated enzyme could have evolved to perform this function in marine organisms. researchgate.net

Role of the Ugi Reaction in Hypothetical Biosynthesis

Biomimetic Synthetic Approaches to Validate Biosynthetic Concepts

Biomimetic synthesis is a strategy where laboratory synthesis is designed to mimic a proposed biosynthetic pathway. Success in a biomimetic synthesis provides strong circumstantial evidence for the validity of the biosynthetic hypothesis. In the case of the bonerotamides and related compounds, synthetic chemists have successfully employed the Ugi reaction to construct their core structures, thereby supporting its potential biological relevance. researchgate.netrsc.org

These synthetic efforts demonstrate that the proposed precursors can indeed react under plausible conditions via an Ugi mechanism to form the natural product's scaffold. researchgate.net For example, the synthesis of (+)-boneratamide A, a closely related compound, was achieved using a strategy that hinges on an Ugi coupling reaction, showcasing the feasibility of this approach. researchgate.net Such biomimetic syntheses serve as a crucial bridge between hypothetical biosynthetic pathways and practical laboratory chemistry, validating the proposed role of the Ugi reaction in the natural formation of these complex marine metabolites. researchgate.netresearchgate.net

Synthetic Strategies and Methodologies

Total Synthesis Approaches to Boneratamide B and its Analogues

The total synthesis of Boneratamides, including this compound, represents a notable achievement in natural product synthesis. The structure of these molecules, which feature a terpene unit connected to a pyroglutamic acid moiety via an amide bond, presents unique synthetic challenges. rsc.orgresearchgate.netresearchgate.net The first total synthesis of (+)-Boneratamide A, a closely related compound, laid the groundwork for accessing other members of the family. rsc.orgresearchgate.netrsc.org

A key strategy involves a bioinspired Ugi reaction, which efficiently constructs the central amide linkage. rsc.orgresearchgate.net The synthesis of this compound methyl ester, along with the C methyl ester, has been successfully accomplished using a similar biomimetic approach. rsc.orgrsc.org This work was crucial not only for confirming the proposed structures but also for elucidating the relative stereochemistries of the stereogenic centers, which was unambiguously determined through X-ray crystallographic analysis of synthetic intermediates. rsc.orgrsc.org

The synthetic routes often begin with readily available chiral precursors to establish the stereochemistry of the terpene fragment. For instance, the synthesis of the required (+)-axisonitrile-3 intermediate has been achieved through multi-step sequences starting from known compounds. rsc.org The subsequent coupling with the amino acid portion is then achieved via the strategic implementation of multicomponent reactions. The development of these synthetic pathways has been guided by a deep understanding of a proposed biogenetic pathway, highlighting the synergy between biosynthesis-inspired planning and modern synthetic methods. rsc.orgresearchmap.jp

Bioinspired Synthesis Utilizing Multicomponent Reactions

A cornerstone of the synthetic strategy towards this compound is the application of a bioinspired approach that leverages the power of multicomponent reactions (MCRs). researchmap.jp This methodology is inspired by the hypothesis that marine organisms might utilize Ugi-type reactions to generate structural diversity in their secondary metabolites. researchmap.jpnih.gov This biomimetic strategy allows for the rapid and efficient assembly of the complex Boneratamide framework from simpler, well-defined precursors. researchgate.net

The core idea is to connect the terpene isocyanide unit with an amino acid derivative in a single, convergent step, which mirrors a hypothetical "ugiase" enzyme-catalyzed process in nature. researchmap.jp This approach has proven highly effective, particularly in constructing the peptide-like portions of the Boneratamides. researchgate.net

The Ugi reaction is a one-pot, four-component reaction (U-4CR) that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide. rsc.orgwikipedia.orgorganic-chemistry.org This reaction is exceptionally suited for the synthesis of this compound due to its ability to form the characteristic bis-amide structure in a highly convergent and atom-economical fashion. rsc.org The successful application of the Ugi reaction was a key breakthrough in the total synthesis of the Boneratamide family. rsc.orgresearchgate.netrsc.org

In the context of this compound, the Ugi reaction serves as the linchpin, connecting the terpene-derived isocyanide with the amino acid component and a carbonyl compound. rsc.orgscilit.com This strategic use of the Ugi reaction not only simplifies the synthetic route but also validates its proposed role in the biosynthesis of these marine natural products. researchmap.jp

The classical Ugi four-component reaction (U-4CR) involves the condensation of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. rsc.orgmdpi.comnih.gov This reaction produces a characteristic α-aminoacyl amide structure, which is a core feature of the Boneratamides. rsc.org Synthetic chemists have adapted this reaction for the efficient construction of these natural products and their analogues. nih.gov The U-4CR has proven to be a robust and versatile tool, allowing for the combination of diverse building blocks to create libraries of complex molecules. rsc.orgwikipedia.org In the synthesis of Boneratamide analogues, variations of the U-4CR have been employed to explore the structure-activity relationships of these compounds. escholarship.org

| Component 1 | Component 2 | Component 3 | Component 4 | Product |

|---|---|---|---|---|

| Amine | Aldehyde or Ketone | Carboxylic Acid | Isocyanide | α-Acylamino Amide |

A significant variation of the Ugi reaction is the five-center-four-component reaction (U-5C-4CR), which utilizes an amino acid as a bifunctional component, providing both the amine and carboxylic acid functionalities. researchmap.jpmdpi.com This modification is particularly relevant to the bioinspired synthesis of this compound. mdpi.com The proposed mechanism involves the initial condensation of the amino acid with an aldehyde or ketone, followed by the addition of the isocyanide to form a cyclic O-acyl-imide intermediate. researchmap.jp

In the synthesis of Boneratamide analogues, the U-5C-4CR has been explored as a key strategic element. mdpi.com For example, the reaction between an isocyanide, a carbonyl component, and L-glutamic acid can be envisioned through a U-5C-4CR pathway to form the core structure. mdpi.com While this approach offers a highly convergent route, challenges such as the formation of side products can arise, necessitating careful control of reaction conditions or stepwise approaches for certain analogues. mdpi.com Nevertheless, the U-5C-4CR remains a powerful tool for generating the iminodicarboxylic acid motif common to this class of natural products. researchmap.jp

The Ugi four-center-three-component reaction (U-4C-3CR) is a variation where a single bifunctional molecule provides two of the necessary reactive groups. nih.govbeilstein-journals.org In the synthesis of Boneratamides, this reaction is particularly pertinent when using an amino acid like L-glutamic acid, which contains both an amine and a carboxylic acid group. rsc.org The reaction then proceeds with a carbonyl component and an isocyanide. rsc.orgrsc.org

The retro-biosynthetic analysis of Boneratamides suggests that a key step could be a U-4C-3CR involving (+)-axisonitrile-3, a carbonyl compound (like acetone (B3395972) or acetaldehyde), and L-glutamic acid. rsc.org This reaction is proposed to proceed with a concomitant γ-lactam ring formation, directly yielding the pyroglutamic acid moiety found in the final product. rsc.orgrsc.org This elegant one-pot assembly of three components has been successfully demonstrated in the laboratory, leading to the synthesis of (+)-Boneratamide A in a remarkable 70% yield. rsc.orgrsc.orgrsc.org This result provides strong support for the hypothesized biosynthetic pathway. rsc.org

| Reaction Type | Component 1 | Component 2 | Component 3 | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| U-4C-3CR | (+)-axisonitrile-3 | L-glutamic acid | Acetone | (+)-Boneratamide A | 70% | rsc.orgrsc.org |

The selection of appropriate starting materials is critical for the success of the bioinspired synthesis of this compound. The synthetic strategy relies on the convergent assembly of three key precursors: a terpene isocyanide, an amino acid, and a carbonyl component. rsc.orgrsc.orgscilit.commdpi.com

L-Glutamic Acid: This readily available α-amino acid serves as the bifunctional precursor, providing both the amine and carboxylic acid functionalities required for the Ugi reaction. rsc.orgrsc.orgmdpi.com Its γ-carboxylic acid group is essential for the intramolecular cyclization that forms the characteristic pyroglutamic acid (a γ-lactam) ring of the Boneratamides. rsc.orgrsc.org L-glutamic acid is a fundamental building block in biochemistry, serving as a neurotransmitter and a precursor for other amino acids. nih.govwikipedia.org

Acetone: In the synthesis of Boneratamide A, acetone serves as the simple carbonyl component in the Ugi reaction. rsc.orgresearchgate.netrsc.org The use of acetone leads to the formation of the 2-aminoisobutyramide moiety that links the terpene and pyroglutamic acid units. researchmap.jp For Boneratamides B and C, acetaldehyde (B116499) is the corresponding carbonyl precursor. mdpi.com

The combination of these three precursors in a one-pot Ugi reaction demonstrates a remarkably efficient assembly process, leading directly to the complex architecture of the natural product. rsc.orgrsc.org

| Precursor | Role in Synthesis | Resulting Moiety in Product |

|---|---|---|

| (+)-Axisonitrile-3 | Isocyanide Component | Terpene Unit |

| L-Glutamic Acid | Amine and Carboxylic Acid Source | Pyroglutamic Acid Unit |

| Acetone / Acetaldehyde | Carbonyl Component | Linker Moiety (e.g., 2-aminoisobutyramide) |

Explorations of Ugi-Five-Center-Four-Component Reaction (U-5C-4CR)

Principles of Stereocontrol and Diastereoselectivity in Total Synthesis

The total synthesis of complex natural products like this compound hinges on the precise control of stereochemistry. The major challenge in the asymmetric synthesis of related spiroketal-containing molecules is the stereoselective formation of the spirocyclic core, as the linking carbon is a stereogenic center that can be prone to isomerization. mdpi.com However, many natural products exist in their most thermodynamically stable form, which can aid in ring closure under equilibrium conditions.

A bioinspired synthesis of (+)-Boneratamide B methyl ester has been achieved, which sheds light on stereochemical control. rsc.org Boneratamides B and C are known to be stereoisomers that differ in the configuration at the C18 and/or C23 stereogenic centers. researchmap.jp The synthesis of the methyl esters of (+)-Boneratamide B and (–)-Boneratamide C utilized a bioinspired Ugi reaction, which allowed for the elucidation of their relative stereochemistries through X-ray analysis. rsc.org

The Ugi five-center, four-component reaction (U-5C-4CR) is a cornerstone of this approach. mdpi.com This reaction involves an oxo-component (like an aldehyde or ketone), a primary amine, a carboxylic acid, and an isocyanide. mdpi.com The sequence typically begins with the formation of a Schiff base from the amine and oxo-component, which is then protonated by the acid. mdpi.com Nucleophilic attack by the isocyanide, followed by reaction with the carboxylate anion and an intramolecular acylation (Mumm-type rearrangement), yields the final product. mdpi.com The use of chiral α-amino acids in this process can serve as chiral auxiliaries, enabling the synthesis of enantiomerically pure products. mdpi.com

In the context of this compound, achieving high diastereoselectivity is critical. This is often dictated by the specific reactants and catalysts used. For instance, the choice of protecting groups on imines in related asymmetric reactions has been shown to significantly influence cis/trans diastereoselectivity. organic-chemistry.org While the synthesis of this compound itself does not involve a spiroketal, the principles of stereocontrol from spiroketal synthesis are highly relevant due to the presence of multiple chiral centers. mdpi.comresearchgate.netd-nb.infonih.gov Organocatalysis, for example, using aminothiourea catalysts, has emerged as a powerful method for asymmetric spiroketal synthesis through cascade reactions that exhibit high enantioselectivity via hydrogen bonding. nih.gov Such principles of catalyst- and substrate-controlled stereoselection are fundamental to constructing the specific stereoisomer that corresponds to this compound.

Stepwise Synthetic Routes for Specific Structural Fragments and Despiro Analogues

The synthesis of complex molecules like this compound is often approached by breaking the molecule down into smaller, manageable fragments, which are synthesized separately and then coupled together. This modular approach allows for greater control and optimization of the synthetic route.

A key strategy in the study of Boneratamides has been the synthesis of "despiro" analogues, which lack the spirocyclic moiety but retain other core structural features. researchmap.jp This approach simplifies the synthetic challenge while allowing researchers to confirm the proposed structures and explore the contributions of different parts of the molecule. The synthesis of despiro analogues of Boneratamides B and C was achieved through a Ugi-type reaction followed by cyclization to form γ-lactams. researchmap.jp The resulting mixture of diastereomers (33a and 33b) was separated, and X-ray crystallographic analysis of one isomer (33a) helped to confirm the proposed structures of the natural products by comparing NMR data. researchmap.jp

The synthesis of these despiro analogues provided crucial insights, even though characteristic NMR resonances to definitively differentiate between the B and C isomers were not identified. researchmap.jp

Table 1: Key Reactions in the Synthesis of Boneratamide Analogues

| Product/Analogue | Key Reaction Type | Reactants | Notes | Reference |

|---|---|---|---|---|

| (+)-Boneratamide A | Ugi five-center, four-component reaction | (+)-Axisonitrile-3, Acetone, L-Glutamic acid | Bioinspired, one-pot assembly with concomitant γ-lactam formation. Yield: 70%. | rsc.org |

The broader field of natural product synthesis offers a variety of methods for constructing specific fragments that are structurally related to those in this compound. These methods, while not applied directly to this compound in the cited literature, represent the established toolbox for organic chemists. For instance, the synthesis of C1-C17 fragments of other complex natural products has been achieved using strategies like cross-metathesis. beilstein-journals.org Similarly, stereoselective synthesis of polyketide fragments often involves enzymatic desymmetrization, Evans auxiliary-controlled alkylation, and Sharpless asymmetric epoxidation to install chiral centers with high precision. scidoc.org The construction of tetrahydropyran (B127337) rings, another common motif, can be accomplished via stereoselective oxy-Michael reactions. rsc.org

These established methodologies for the stepwise and stereocontrolled synthesis of complex molecular fragments provide the foundational strategies that enable the total synthesis of challenging targets like this compound.

Table 2: List of Compounds

| Compound Name |

|---|

| (+)-Boneratamide A |

| (+)-Boneratamide B |

| (-)-Boneratamide C |

| Axisonitrile-3 |

Chemical Modification and Analogue Synthesis

Design and Preparation of Structurally Related Boneratamide B Analogues

The synthesis of analogues structurally related to this compound has been significantly influenced by its putative biosynthetic pathway. researchmap.jp A key strategy in this endeavor is the use of bioinspired multicomponent reactions, particularly the Ugi reaction. researchgate.netrsc.orgnih.gov This approach allows for the efficient, one-pot assembly of multiple components to construct the core structure of the boneratamides. rsc.orgnih.gov

Researchers have successfully synthesized the methyl esters of (+)-Boneratamide B and (-)-Boneratamide C using a bioinspired Ugi reaction strategy. rsc.orgnih.govresearchgate.net This method involves the reaction of a terpene isocyanide, such as (+)-axisonitrile-3, with an amino acid, like L-glutamic acid, and a carbonyl component. rsc.orgnih.govresearchgate.net This reaction not only forms the central amide linkages but also facilitates the creation of the γ-lactam ring, a characteristic feature of the boneratamide family. rsc.orgresearchgate.net

In addition to the natural product stereoisomers, "despiro" analogues of Boneratamides B and C have also been synthesized. researchmap.jp The preparation of these analogues involved a Ugi reaction followed by a cyclization step to form the γ-lactam ring system. researchmap.jp The design of these analogues, where the spirocyclic core is replaced, helps to probe the structural requirements for biological activity and to simplify the molecular architecture for easier synthesis.

A summary of the key components used in the Ugi reaction for the synthesis of boneratamide analogues is presented below.

| Analogue Type | Isocyanide Component | Amino Acid Component | Carbonyl Component | Key Outcome | Reference |

| This compound/C Methyl Esters | (+)-Axisonitrile-3 | L-Glutamic acid | Acetone (B3395972) | Synthesis of natural product derivatives | rsc.org, nih.gov |

| Despiro Analogues | Terpene Isocyanide | L-Glutamic acid | Not specified | Synthesis of simplified analogues | researchmap.jp |

Strategies for Structural Diversification and Complexity Generation

Generating structural diversity and molecular complexity from the boneratamide scaffold is crucial for developing new chemical probes and potential therapeutic leads. The primary strategy employed is the use of multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR) and its variants. researchgate.netmdpi.com MCRs are highly convergent and allow for the rapid generation of a library of analogues by simply varying the starting components (amine, carbonyl, isocyanide, and carboxylic acid). researchgate.netscilit.com This modularity is a powerful tool for creating structural diversification. researchgate.net

Another key strategy is the concept of bioinspired late-stage diversification. nih.gov This approach involves synthesizing a common, advanced intermediate that can then be subjected to a variety of chemical transformations to produce a range of final products. nih.gov For the boneratamides, this could involve modifying the terpene portion or the amino acid-derived moiety of a common precursor. This method is efficient as it avoids the need for a completely new synthetic route for each analogue. nih.gov

Furthermore, the principle of "diverted total synthesis" offers a powerful alternative to the conventional modification of a natural product. nih.gov In this strategy, the established total synthesis route is deliberately altered at key steps to introduce new functional groups or structural motifs that are not present in the parent molecule. This allows for the creation of analogues with significant structural changes, potentially leading to improved properties. nih.gov For this compound, this could involve using different terpene isocyanides or non-natural amino acids in the Ugi reaction to generate novel scaffolds.

Influence of Modifications on Molecular Features and Conformational Aspects

Chemical modifications inherently influence the molecular features and three-dimensional conformation of the resulting analogues. A critical aspect of synthesizing this compound and C analogues has been the determination of their stereochemistry. researchmap.jprsc.org Boneratamides B and C are stereoisomers, and understanding the spatial arrangement of atoms is key to understanding their properties. researchmap.jp X-ray crystallographic analysis has been an indispensable tool for unambiguously elucidating the relative stereochemistries at the newly formed stereogenic centers in synthetic boneratamide derivatives. rsc.orgnih.govresearchgate.net

The synthesis of despiro analogues provided valuable insights through comparative analysis of their Nuclear Magnetic Resonance (NMR) data with those of the natural boneratamide methyl esters. researchmap.jp While characteristic resonances to definitively differentiate the isomers were not immediately apparent, the analysis, coupled with X-ray data for one of the despiro analogues, helped to confirm the proposed structures of the natural products. researchmap.jp

Biological Activity and Mechanistic Insights Strictly Pre Clinical/molecular Level

General Biological Context of Related Marine Terpenoid-Amino Acid Conjugates

Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites. researchgate.net Among these, terpenoid-amino acid conjugates represent a fascinating class of natural products, often characterized by the linkage of a lipophilic terpene unit to a hydrophilic amino acid moiety. nih.gov This structural hybridization gives rise to amphipathic molecules with diverse pharmacological potential. Terpenoids themselves, derived from isoprene (B109036) units, are known to exhibit a wide array of biological activities, including cytotoxic, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netnih.govfrontiersin.org The conjugation with amino acids can further modulate this activity, potentially influencing factors like cell permeability, target recognition, and metabolic stability.

These conjugates are frequently isolated from marine sponges and associated microorganisms. nih.gov The terpene portion can vary significantly, from sesquiterpenes (C15) to diterpenes (C20) and sesterterpenes (C25), often featuring unusual carbocyclic skeletons and functional groups like isonitriles, isothiocyanates, or halogens, which are more common in marine versus terrestrial organisms. researchgate.net The amino acid component can also be diverse, sometimes involving non-proteinogenic or modified residues. The amide bond connecting the two units is a key structural feature. nih.gov A prominent example of this class is the boneratamide family, which links a sesquiterpenoid unit to a pyroglutamic acid moiety. researchmap.jprsc.org The biological significance of many of these compounds lies in their ecological roles, such as chemical defense, and their potential as leads for drug discovery due to their potent bioactivities. researchgate.net

In Vitro Investigations into Molecular and Cellular Interactions of Boneratamide B (if identified)

As of the current available scientific literature, specific in vitro studies detailing the molecular and cellular interactions of this compound have not been extensively reported. Research has largely concentrated on the isolation, structural elucidation, and total synthesis of the boneratamide family. researchmap.jprsc.org

However, to provide context, a related compound, Boneratamide A, has been noted for its biological effects. Studies on Boneratamide A, which shares the core terpene-amino acid conjugate structure, have indicated potent inhibitory activity against the cell division of fertilized starfish (Asterina pectinifera) eggs, suggesting antimitotic properties. researchgate.net While this compound is a stereoisomer of Boneratamide C and is structurally related to Boneratamide A, it is crucial to note that biological activities cannot be directly extrapolated between isomers without specific experimental validation. researchmap.jp The structures of Boneratamides B and C were elucidated through extensive NMR spectroscopic analysis of their corresponding methyl esters. researchmap.jp

Postulated Molecular Targets and Intracellular Pathways (avoiding therapeutic claims)

Given the absence of direct experimental evidence for this compound's molecular targets, any discussion of its potential intracellular interactions remains speculative. However, by drawing parallels with the observed antimitotic activity of the closely related Boneratamide A, one can postulate potential, unconfirmed molecular interactions. researchgate.net

Antimitotic agents typically interfere with the process of cell division (mitosis). A primary target for such compounds is the microtubule cytoskeleton. Microtubules are dynamic polymers essential for the formation of the mitotic spindle, which segregates chromosomes during cell division. Compounds that disrupt microtubule dynamics, either by stabilizing or destabilizing the polymers, can arrest the cell cycle and inhibit cell proliferation. For instance, scleritodermin A, another marine cyclic peptide, is known to inhibit tubulin polymerization. If this compound were to possess similar antimitotic properties to Boneratamide A, its potential molecular targets could conceivably include proteins involved in mitotic spindle formation and function, such as tubulin or associated motor proteins. Interference with these targets would disrupt the normal progression of mitosis, leading to a halt in cell division. This remains a hypothesis pending direct experimental investigation into the bioactivity of this compound.

Structure-Activity Relationship (SAR) Studies on this compound and its Analogues (focused on inherent activity determinants)

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity, providing insights into which functional groups and stereochemical features are critical for its function. slideshare.netwm.edu For this compound, SAR investigations are still in a nascent stage and have primarily revolved around the synthesis of analogues to confirm its proposed structure and to create a foundation for future biological screening.

A key aspect of this work has been the development of synthetic routes to the boneratamide core. The Ugi four-component reaction (Ugi-4CR) has been a pivotal tool in the bioinspired synthesis of boneratamides. rsc.orgscilit.comresearchgate.net This multicomponent reaction allows for the efficient, one-pot assembly of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, rapidly building molecular complexity. nih.govresearchgate.net The use of amino acids as the carboxylic acid component in a Ugi five-center four-component reaction (U-5C-4CR) is particularly relevant to the synthesis of the peptide-like portion of boneratamides. researchmap.jpmdpi.com

In one notable study, researchers synthesized despiro analogues of Boneratamides B and C. researchmap.jp This involved a multi-step process culminating in a key Ugi reaction. The comparison of NMR spectroscopic data between the synthetic analogues and the natural products was crucial for confirming the proposed structures of Boneratamides B and C. researchmap.jp While these studies did not report biological activity data, they are a fundamental first step in any SAR campaign. By creating these analogues, researchers have established a chemical framework to probe the importance of the spirocyclic center and the stereochemistry at various positions (C18 and C23) for any potential biological activity. researchmap.jp

Advanced Analytical and Characterization Techniques in Boneratamide B Research

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the characterization of novel compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule, a critical first step in its identification. In the research leading to the total synthesis of (+)-Boneratamide B methyl ester, high-resolution mass spectrometry using electrospray ionization time-of-flight (ESI-TOF) was employed to confirm its molecular formula. rsc.org

The experimentally observed m/z value is compared against the calculated value for the proposed molecular formula. A small deviation, typically in the parts-per-million (ppm) range, provides strong evidence for the assigned formula. This level of accuracy is essential to distinguish between compounds with the same nominal mass but different elemental compositions.

| Compound | Molecular Formula | Calculated m/z | Observed m/z | Ion |

| (+)-Boneratamide B methyl ester | C25H38N2O4 | 453.2724 | 453.2729 | [M+Na]+ |

This table presents the high-resolution mass spectrometry data for the sodium adduct of (+)-Boneratamide B methyl ester, demonstrating the close correlation between the calculated and observed mass-to-charge ratios.

Comprehensive Two-Dimensional NMR Techniques for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) NMR provides information about the chemical environment of individual nuclei (¹H and ¹³C), two-dimensional (2D) NMR experiments reveal the connectivity and spatial relationships between them, which is indispensable for assembling the complete molecular structure of a complex molecule like Boneratamide B. rsc.orgresearchmap.jp

The structural elucidation of this compound and its stereoisomer, Boneratamide C, was achieved through extensive NMR analysis of their corresponding methyl esters. researchmap.jp Key 2D NMR techniques employed in the study of (+)-Boneratamide B methyl ester include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish the sequence of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms, providing a direct map of C-H single bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting the individual spin systems and piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key HMBC Correlations |

| 1 | 35.8 | 1.35 (m), 1.71 (m) | C-2, C-5, C-6, C-10 |

| 2 | 19.3 | 1.63 (m) | C-1, C-3, C-4, C-10 |

| 3 | 42.0 | 1.48 (m) | C-2, C-4, C-5, C-15 |

| 4 | 33.5 | - | - |

| 5 | 54.3 | 1.40 (m) | C-1, C-4, C-6, C-10 |

| 6 | 21.9 | 1.95 (m), 1.99 (m) | C-5, C-7, C-8 |

| 7 | 49.1 | 1.60 (m) | C-5, C-6, C-8, C-9, C-11 |

| 8 | 26.5 | 1.50 (m) | C-6, C-7, C-9 |

| 9 | 40.2 | 1.83 (m) | C-7, C-8, C-10, C-11 |

| 10 | 38.9 | - | - |

| 11 | 21.8 | 1.00 (s) | C-7, C-9, C-10 |

| 12 | 33.6 | 0.88 (d, 6.9) | C-2, C-3, C-4 |

| 13 | 22.8 | 0.89 (d, 6.9) | C-2, C-3, C-4 |

| 14 | 15.0 | 0.82 (d, 7.0) | C-3, C-4, C-5 |

| 15 | 28.6 | 1.07 (s) | C-3, C-4, C-5 |

| 17 | 170.8 | - | - |

| 18 | 58.7 | 4.31 (q, 7.1) | C-17, C-19, C-20 |

| 19 | 18.2 | 1.28 (d, 7.1) | C-17, C-18 |

| 20 | 173.9 | - | - |

| 21 | 25.6 | 2.01 (m), 2.19 (m) | C-20, C-22, C-23 |

| 22 | 30.0 | 2.30 (m) | C-20, C-21, C-23 |

| 23 | 57.1 | 4.10 (dd, 8.7, 6.0) | C-20, C-21, C-22 |

| OMe | 51.5 | 3.63 (s) | C-23 |

This table summarizes the ¹H and ¹³C NMR data and key HMBC correlations for (+)-Boneratamide B methyl ester in CDCl₃, which were instrumental in its complete structural assignment. rsc.org

X-ray Crystallography for Unambiguous Absolute Stereochemistry Determination

While NMR spectroscopy is excellent for determining the connectivity and relative stereochemistry of a molecule, X-ray crystallography provides the most definitive method for establishing the absolute stereochemistry of a chiral compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, providing an unambiguous assignment of the absolute configuration of all stereocenters.

In the study of Boneratamides, the relative stereochemistries of (+)-Boneratamide B and (-)-Boneratamide C were elucidated through single-crystal X-ray analysis of their corresponding methyl esters. rsc.orgresearchgate.netresearchgate.net This was a crucial step, as Boneratamides B and C are stereoisomers, and this analysis provided the definitive evidence of their distinct spatial arrangements. researchmap.jp The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) and are publicly available.

| Parameter | (+)-Boneratamide B methyl ester |

| CCDC Number | 2158882 |

| Empirical Formula | C25H38N2O4 |

| Formula Weight | 430.58 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.7719(3) |

| b (Å) | 13.3444(5) |

| c (Å) | 19.3403(7) |

| Volume (ų) | 2519.25(16) |

| Z | 4 |

This table presents key crystallographic data for (+)-Boneratamide B methyl ester, obtained from single-crystal X-ray diffraction analysis. rsc.org

Advanced Chromatographic Methods for Isomer Separation and Purity Assessment

Chromatography encompasses a range of techniques used to separate the components of a mixture. In the context of this compound research, advanced chromatographic methods are essential for both the isolation of the natural product from its source and for the purification of synthetic intermediates and the final product, including the separation of stereoisomers. rsc.orgpeptide.com

The synthesis of Boneratamides often results in a mixture of diastereomers, which can be challenging to separate due to their similar physical properties. researchmap.jp High-performance liquid chromatography (HPLC) is a powerful technique employed for this purpose. By selecting an appropriate stationary phase (the column) and mobile phase (the solvent system), it is possible to achieve high-resolution separation of closely related isomers.

In the purification of synthetic (+)-Boneratamide B methyl ester, preparative thin-layer chromatography (PTLC) and flash column chromatography using silica (B1680970) gel are often employed for initial purification. rsc.org For final purification and to ensure high purity, HPLC is the method of choice. Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile), is a common approach for purifying peptide-like molecules. peptide.comrsc.org The purity of the final compound is then typically assessed using analytical HPLC, often coupled with a mass spectrometer (LC-MS) to confirm the identity of the separated components.

| Chromatography Type | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| Flash Column Chromatography | Silica Gel | Hexane (B92381)/Ethyl Acetate (B1210297) Gradient | Purification of synthetic intermediates |

| Preparative TLC | Silica Gel | Hexane/Ethyl Acetate | Isolation of diastereomers |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile with TFA | Final purification and purity assessment |

This table outlines the typical chromatographic methods and conditions used in the purification and analysis of this compound and its derivatives. rsc.org

Future Research Directions and Challenges

Elucidation of Undiscovered Enzymatic Pathways in Boneratamides Biosynthesis

A significant knowledge gap exists regarding the natural biosynthesis of boneratamides, including Boneratamide B, in their source organism, the marine sponge Axinyssa aplysinoides. researchmap.jpubc.ca Current understanding is primarily based on a proposed biosynthetic pathway that has inspired laboratory syntheses. researchmap.jpthieme-connect.com This hypothesis suggests that marine organisms may employ a process analogous to the Ugi multicomponent reaction to assemble the complex structure of boneratamides from simpler precursors. researchmap.jp

The proposed pathway for the boneratamide family involves the condensation of a terpene isocyanide, a carbonyl compound, and an amino acid. researchmap.jpmdpi.com Specifically for Boneratamide A, the precursors are thought to be (+)-axisonitrile-3, acetone (B3395972), and L-glutamic acid. nih.govrsc.org Boneratamides B and C are stereoisomers that likely arise from variations in the stereochemistry of the precursors or the condensation reaction itself. researchmap.jp

The central challenge is the complete absence of identified enzymes responsible for catalyzing this proposed pathway in A. aplysinoides. Future research must focus on:

Identifying Isocyanide Synthases: The biosynthesis of the key terpene intermediate, axisonitrile-3, from its terpene precursor requires a dedicated isocyanide synthase, an enzyme class that is not yet fully understood in marine invertebrates.

Discovering Ugi-like Biocatalysts: The most critical task is to determine if a single enzyme or an enzymatic complex facilitates the Ugi-type reaction in nature. This would be a remarkable discovery, as the Ugi reaction is a cornerstone of synthetic multicomponent chemistry but its natural enzymatic counterpart remains elusive. researchmap.jp

Mapping Precursor Biosynthesis: The pathways leading to the specific chiral forms of the terpene and amino acid building blocks used by the sponge need to be genetically and biochemically mapped.

Unraveling this biosynthetic machinery would not only provide profound insights into the chemical ecology of marine sponges but also furnish a powerful enzymatic toolkit for biotechnological applications.

Development of Green and Sustainable Synthetic Methodologies for this compound

The total synthesis of this compound methyl ester has been achieved through a bioinspired strategy centered on the Ugi reaction. nih.govrsc.orgresearchgate.net This approach is noted for its efficiency, achieving a one-pot assembly of multiple components. rsc.orgresearchgate.net However, the broader goals of green and sustainable chemistry present opportunities to refine these synthetic routes further.

Future research should prioritize the following areas:

Renewable Starting Materials: Current syntheses may rely on precursors derived from petrochemical sources. A greener approach would involve sourcing key chiral building blocks, such as the terpene core, from abundant and renewable natural resources. researchgate.net The use of terpenes from the "chiral pool" is a well-established strategy in sustainable synthesis. researchgate.net

Environmentally Benign Solvents and Catalysts: While the Ugi reaction can be highly atom-economical, its implementation can be improved. Research into using aqueous solvent systems, such as water/methanol (B129727) mixtures, could significantly reduce the environmental impact. mdpi.com Furthermore, the development of recoverable and reusable catalysts, potentially heterogeneous catalysts like silica (B1680970) nanoparticles which have been shown to be effective for some Ugi reactions, would enhance the sustainability of the process. mdpi.com

The development of a truly green synthesis for this compound would not only make its production more economically viable and environmentally friendly but also serve as a model for the sustainable synthesis of other complex natural products.

Deeper Mechanistic Studies of Biological Activities at a Molecular and Sub-cellular Level

A major challenge in the study of this compound is that its specific biological activities remain largely uncharacterized. While related marine natural products have shown potent bioactivities, such as the antimalarial properties of monamphilectine A, the functional role of this compound is not yet defined in the scientific literature. researchgate.net

Therefore, future research must embark on a systematic exploration of its biological potential, followed by in-depth mechanistic investigations. The research trajectory should include:

Broad-Spectrum Biological Screening: The initial step involves screening this compound against a wide array of biological targets. This includes assays for cytotoxic activity against cancer cell lines, antimicrobial activity against pathogenic bacteria and fungi, anti-inflammatory effects, and antiviral potential.

Target Identification and Validation: Once a reproducible biological activity is identified, the next critical phase is to pinpoint its molecular target. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the specific proteins or cellular pathways with which this compound interacts.

Molecular Mechanism of Action: With a target identified, detailed biochemical and biophysical studies are required to understand the precise mechanism of action. This includes analyzing binding kinetics, mapping the binding site, and determining how the interaction with this compound modulates the target's function.

Sub-cellular Localization and Pathway Analysis: Investigating the effects of this compound at the sub-cellular level is crucial. This involves studying its uptake, distribution within the cell, and its impact on signaling cascades and metabolic pathways to build a comprehensive picture of its biological effects.

Elucidating the bioactivity of this compound is essential for understanding its purpose in nature and for evaluating its potential as a lead compound in drug discovery.

Exploration of Chemoenzymatic Synthesis and Biocatalysis in this compound Research

The intersection of chemical synthesis and enzymatic catalysis offers a powerful strategy for the efficient and selective production of complex molecules like this compound. ijirt.org The current "bioinspired" synthesis provides a strong foundation for developing more sophisticated chemoenzymatic and fully biocatalytic routes. scilit.com

Future research in this area should explore several promising avenues:

Chemoenzymatic Synthesis of Precursors: Instead of purely chemical synthesis, enzymes could be used to produce the key chiral building blocks. For instance, engineered enzymes could synthesize the (+)-axisonitrile-3 precursor with high stereoselectivity, which would then be used in a subsequent chemical Ugi reaction. This approach combines the selectivity of biocatalysts with the robustness of chemical transformations. mdpi.com

Directed Evolution of Ugi-Catalyzing Enzymes: A highly ambitious but transformative goal is to develop an enzyme that can directly catalyze the Ugi-type condensation to form this compound. This could be pursued by screening natural enzyme libraries or by using directed evolution to engineer existing enzymes (e.g., ligases or hydrolases) to accept the boneratamide precursors and facilitate the reaction. ijirt.org

Whole-Cell Biocatalysis: An alternative to using isolated enzymes is the development of a whole-cell biocatalyst. acib.at A microbial host, such as E. coli or yeast, could be genetically engineered to express the entire biosynthetic pathway for this compound. This approach can simplify the process by having the host organism manage cofactor regeneration and multi-step conversions internally.

Biocatalytic Derivatization: Biocatalysis can be used to create novel analogues of this compound. Enzymes such as oxidases, hydrolases, and glycosyltransferases could be used to modify the this compound scaffold at specific positions, generating a library of new compounds for biological screening. acib.atvu.lt

The application of chemoenzymatic and biocatalytic methods holds the key to unlocking scalable, sustainable, and innovative ways to produce and diversify the this compound molecular framework for future applications.

Research Directions for this compound

| Section | Focus Area | Key Research Goals & Challenges |

|---|---|---|

| 8.1 | Biosynthesis | - Identify the enzymes (isocyanide synthetases, Ugi-like catalysts) in Axinyssa aplysinoides.

|

| 8.2 | Green Synthesis | - Utilize renewable starting materials from the chiral pool.

|

| 8.3 | Biological Activity | - Conduct broad-spectrum screening to identify bioactivity.

|

| 8.4 | Biocatalysis | - Develop chemoenzymatic routes using enzymes to create key precursors.

|

Q & A

Basic: How to formulate a focused research question on Boneratamide B's pharmacological mechanisms?

Answer: Begin by narrowing the scope using frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). Avoid overly broad questions (e.g., "What does this compound do?") or overly narrow ones (e.g., "Does this compound bind to Protein X at pH 7.2?"). Instead, ask: "How does this compound modulate [specific pathway] in [cell type/model], and how does this compare to [reference compound]?" Ensure the question requires analysis of primary data (e.g., dose-response curves, omics datasets) rather than simple retrieval of facts. Validate feasibility through preliminary literature searches using Boolean operators (e.g., "this compound AND pharmacokinetics NOT review") .

Basic: What are the best practices for designing experiments to assess this compound's bioactivity?

Answer:

Use a controlled experimental design with replication (n ≥ 3) and include positive/negative controls (e.g., known agonists/inhibitors). Maintain a detailed lab notebook to record protocols, raw data, and deviations. For in vitro assays, standardize cell passage numbers, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%). For in vivo studies, adhere to ARRIVE guidelines for animal welfare. Validate results using orthogonal methods (e.g., Western blot alongside ELISA) to confirm target engagement .

Advanced: How to resolve contradictions in reported biological activities of this compound across studies?

Answer:

First, compare experimental conditions (e.g., cell lines, dosing regimens, assay endpoints). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays. Second, apply statistical rigor: use Benjamini-Hochberg correction to control false discovery rates (FDR) in high-throughput datasets. Third, validate findings through independent replication in a blinded manner. Case Example: If Study A reports apoptosis induction in cancer cells but Study B finds no effect, re-test using both groups’ protocols with shared reagents to isolate variables .

Advanced: What statistical approaches are recommended for correcting multiple hypothesis testing in this compound omics studies?

Answer:

In transcriptomic or proteomic analyses, employ FDR control (e.g., q-value ≤0.05) rather than family-wise error rate (FWER) to balance power and Type I errors. For targeted studies (e.g., 10 pre-specified hypotheses), use Bonferroni correction (α = 0.05/10 = 0.005). Always report effect sizes (e.g., fold change) alongside p-values to distinguish biological relevance from statistical significance .

Basic: How to conduct a systematic literature review on this compound's synthesis pathways?

Answer:

Use databases like PubMed, SciFinder, and Reaxys with search terms:

- Boolean Query: ("this compound" OR "Chemical ID XYZ") AND (synthesis OR "total synthesis" OR "route optimization") NOT patent.

Filter results by publication date (last 10 years) and study type (e.g., "original article"). Extract data into a table comparing yields, stereoselectivity, and catalyst systems. Critically appraise methodologies using criteria from (e.g., purity validation via HPLC ≥95%) .

Advanced: How to integrate structural biology data with biochemical assays to elucidate this compound's mechanism of action?

Answer:

Combine X-ray crystallography or cryo-EM structures (showing binding poses) with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Validate functional relevance using mutagenesis (e.g., alanine scanning of residues in the binding pocket). For example, if structural data predicts hydrogen bonding at residue Y102, test activity in Y102A mutants via enzymatic assays. Triangulate findings with molecular dynamics simulations to assess conformational stability .

Basic: What methodologies ensure reproducibility in synthesizing this compound?

Answer:

Document all synthetic steps in detail, including:

- Catalyst/ligand ratios (e.g., 5 mol% Pd(OAc)₂).

- Reaction monitoring (e.g., TLC Rf values, HPLC retention times).

- Purification methods (e.g., column chromatography with hexane:EtOAc 3:1).

Characterize intermediates/final products via 1H/13C NMR (report δ in ppm), HRMS , and HPLC purity (>98%). Deposit spectra in public repositories (e.g., ChemSpider) for peer validation .

Advanced: How to address ethical considerations in preclinical studies involving this compound?

Answer:

For animal studies, follow 3R principles (Replacement, Reduction, Refinement): use in silico or in vitro models where possible, minimize sample sizes via power analysis, and employ humane endpoints. For human tissue research, obtain IRB approval and document informed consent. Disclose conflicts of interest (e.g., funding from entities with a stake in this compound commercialization) in all publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.